N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-2H-tetrazol-5-amine
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Overview
Description
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a tetrazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzylamine to form an intermediate, which is then reacted with sodium azide to form the tetrazole ring under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of nitrogen.
Oxazoles: Contain oxygen and nitrogen in the ring structure.
Indoles: Contain a fused ring system with nitrogen.
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups and the tetrazole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16ClN5O |
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Molecular Weight |
329.78 g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-methyltetrazol-5-amine |
InChI |
InChI=1S/C16H16ClN5O/c1-22-20-16(19-21-22)18-10-12-4-8-15(9-5-12)23-11-13-2-6-14(17)7-3-13/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
NKFOENVVJJQTTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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